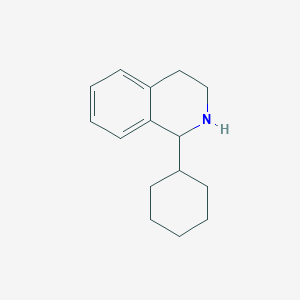

1-Cyclohexyl-1,2,3,4-tetrahydro-isoquinoline

描述

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ¹H NMR data (CDCl₃, 400 MHz):

- Aromatic protons (C5–C8): δ 6.95–7.25 ppm (multiplet, 4H, J = 7.2 Hz).

- Cyclohexyl protons : δ 1.20–1.85 ppm (multiplet, 11H, axial/equatorial H).

- Methylene groups (C2–C4): δ 2.50–3.10 ppm (triplet, 4H, J = 5.8 Hz).

- N–H proton : δ 1.95 ppm (broad singlet, 1H).

¹³C NMR (CDCl₃, 100 MHz):

Infrared (IR) Spectroscopy

Key absorption bands (KBr pellet, cm⁻¹):

属性

IUPAC Name |

1-cyclohexyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15/h4-6,9,13,15-16H,1-3,7-8,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMYOTQLWOQIIKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2C3=CC=CC=C3CCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40342633 | |

| Record name | 1-Cyclohexyl-1,2,3,4-tetrahydro-isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87443-64-9 | |

| Record name | 1-Cyclohexyl-1,2,3,4-tetrahydro-isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用机制

Target of Action

1-Cyclohexyl-1,2,3,4-tetrahydroisoquinoline, also known as 1,2,3,4-tetrahydroisoquinoline (THIQ), is a member of the isoquinoline alkaloids, a large group of natural products. THIQ-based compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders. .

Mode of Action

It is known that thiq-based compounds, including 1-cyclohexyl-1,2,3,4-tetrahydroisoquinoline, exert diverse biological activities against various infective pathogens and neurodegenerative disorders

Biochemical Pathways

It is known that thiq and its derivatives, including 1-cyclohexyl-1,2,3,4-tetrahydroisoquinoline, have a broad spectrum of action in the brain. They are implicated in unique and complex mechanisms of neuroprotection in various neurodegenerative illnesses of the central nervous system.

生化分析

Biochemical Properties

It is known that tetrahydroisoquinoline (THIQ) based compounds, which include 1-Cyclohexyl-1,2,3,4-tetrahydroisoquinoline, interact with various enzymes, proteins, and other biomolecules

Cellular Effects

1-Cyclohexyl-1,2,3,4-tetrahydroisoquinoline has been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. The exact cellular processes affected by this compound are still being researched.

生物活性

1-Cyclohexyl-1,2,3,4-tetrahydro-isoquinoline (CHTIQ) is a compound belonging to the tetrahydroisoquinoline (THIQ) class, which has garnered significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activities associated with CHTIQ, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H17N

- Molecular Weight : 189.29 g/mol

- IUPAC Name : 1-Cyclohexyl-1,2,3,4-tetrahydroisoquinoline

1. Neuroprotective Effects

Research indicates that THIQ derivatives exhibit neuroprotective properties. Specifically, CHTIQ has been evaluated for its potential in preventing neurodegenerative diseases such as Parkinson's disease. A study highlighted its ability to act as a dopamine D2 receptor antagonist, which is significant in the context of Parkinson's pathology .

2. Anticonvulsant Activity

In a series of pharmacological evaluations, CHTIQ demonstrated anticonvulsant activity against NMDA-induced seizures in animal models. This suggests its potential utility in treating epilepsy and related disorders .

3. Anticancer Properties

The compound has shown promise in cancer research. For instance, studies have reported that certain THIQ derivatives possess cytotoxic effects against various cancer cell lines. CHTIQ's structural modifications can enhance its efficacy against tumor cells by targeting specific pathways involved in cancer progression .

4. Cardiovascular Effects

Some derivatives of tetrahydroisoquinolines have been identified to have peripheral vasodilatory effects and may influence cardiovascular health positively. CHTIQ's impact on smooth muscle contractility has been explored, indicating potential applications in treating cardiovascular conditions .

Structure-Activity Relationship (SAR)

Understanding the SAR of CHTIQ is crucial for optimizing its biological activity. The following table summarizes key findings related to structural modifications and their corresponding biological effects:

Case Studies

Several case studies have investigated the biological activities of CHTIQ and its derivatives:

- Neuroprotection Study : In a controlled study involving rodent models of Parkinson's disease, CHTIQ was administered to evaluate its neuroprotective effects. Results indicated a significant reduction in neuronal degeneration markers compared to control groups .

- Anticancer Evaluation : A recent study assessed the cytotoxicity of CHTIQ derivatives against L1210 murine leukemia cells. The results showed that certain modifications led to compounds that were twice as cytotoxic as standard chemotherapy agents like cisplatin .

- Cardiovascular Impact Assessment : Another research effort focused on the contractile activity of CHTIQ on guinea pig gastric smooth muscle preparations. It was found that certain derivatives exhibited vasodilatory effects, suggesting potential therapeutic applications in hypertension .

科学研究应用

Pharmaceutical Applications

-

Orexin Receptor Antagonism :

- 1-Cyclohexyl-THIQ derivatives have been identified as potential orexin receptor antagonists , which are crucial in treating sleep disorders and obesity-related conditions. Orexins are neuropeptides that regulate arousal, wakefulness, and appetite. Compounds that inhibit these receptors can help manage conditions such as insomnia and narcolepsy .

- Neuroprotective Agents :

- Anticancer Properties :

Biological Activities

- Antimicrobial Properties :

- Analgesic and Anti-inflammatory Effects :

- Enzyme Inhibition :

Synthetic Methodologies

-

Catalytic Approaches :

- Recent advancements in synthetic methodologies for producing 1-Cyclohexyl-THIQ include catalytic stereoselective reductions of precursors like 1-substituted-3,4-dihydroisoquinolines. These methods enhance the yield and purity of the final products while allowing for the introduction of chirality at specific positions .

- Bischler–Napieralski Reaction :

Case Studies and Research Findings

化学反应分析

Photoredox-Mediated C–H Functionalization

The sp³ C–H bond adjacent to the nitrogen atom undergoes oxidative functionalization under visible light photoredox conditions. This reaction employs Ru(bpy)₃Cl₂ as a catalyst and atmospheric oxygen as the terminal oxidant:

Reaction Pathway :

-

Photoexcitation of Ru(bpy)₃²⁺ generates a strong oxidant (E₁/₂ = +1.33 V vs. SCE).

-

Single-electron transfer (SET) oxidizes the tetrahydroisoquinoline to a radical cation.

-

Deprotonation forms an iminium intermediate, which reacts with nucleophiles (e.g., isonitriles, carboxylic acids).

Example :

| Substrate | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 1-Cyclohexyl-THIQ | Ru(bpy)₃Cl₂ (1 mol%), CH₃CN, visible light | Imide derivatives (e.g., 4a ) | 95% |

Aerobic Dehydrogenation to Isoquinolines

Under visible light irradiation, 1-cyclohexyl-THIQ undergoes stepwise dehydrogenation to form 1-cyclohexyl-isoquinoline. The reaction is driven by Ru(bpy)₃²⁺/O₂ synergy:

Mechanism :

-

Initial two-electron oxidation produces dihydroisoquinoline.

-

Subsequent tautomerization and second dehydrogenation yield the aromatic isoquinoline.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Ru(bpy)₃Cl₂ | |

| Light Source | 450 nm LED | |

| Conversion Rate | 71.7% (bulk solution) |

Reductive Amination and Cyclization

The secondary amine participates in reductive alkylation to form N-substituted derivatives. Cyclization via intramolecular reductive amination is facilitated by Et₃SiH/TFA:

Example :

| Starting Material | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 2-Bromobenzaldehyde | Et₃SiH (2.5 equiv), TFA (13 equiv), DCM | N-Cyclohexyl-THIQ derivatives | 41% |

1,3-Dipolar Cycloadditions

The tetrahydroisoquinoline core engages in cycloaddition reactions with dipolarophiles (e.g., nitrones, azides):

Reaction Scope :

-

Formation of fused polycyclic alkaloid analogs.

-

Stereoselectivity influenced by the cyclohexyl group’s steric bulk.

Reported Yields :

| Dipolarophile | Product Type | Yield | Source |

|---|---|---|---|

| Nitrones | Isoquinoline-pyrrolidine hybrids | 60–75% |

Acid-Catalyzed Rearrangements

Protonation of the nitrogen atom triggers sigmatropic shifts, enabling ring-expansion or contraction:

Notable Example :

-

Stevens Rearrangement : Migration of the cyclohexyl group under strong acid conditions.

Biological Activity and SAR Insights

While not a direct reaction, structure-activity relationship (SAR) studies highlight the impact of substituents on cytotoxicity:

| Descriptor | Correlation with Cytotoxicity (CC₅₀) | Source |

|---|---|---|

| Hydrophobicity (log P) | Moderate (r² = 0.212) | |

| C–R₂ Distance | Strong (r² = 0.394) |

相似化合物的比较

Aromatic vs. Aliphatic Substituents

- 1-Phenyl-THIQ : The phenyl group at the 1-position (CAS 22990-19-8) enables π-π interactions, making it a versatile building block for alkaloid synthesis . However, its aromaticity reduces lipophilicity (calculated logP ~2.5) compared to 1-CH-THIQ (estimated logP ~3.8), which may limit CNS penetration .

- For example, in MAO inhibition studies, aliphatic substituents like cyclohexyl may exhibit weaker inhibition compared to planar aromatic groups (e.g., 1-benzyl-TIQ in ) due to reduced π-stacking with enzyme active sites .

Electron-Withdrawing and Polar Groups

- ADTIQ (1-Acetyl-6,7-dihydroxy-THIQ) : The acetyl and dihydroxy groups enhance water solubility but also confer neurotoxicity via α-synuclein aggregation, a mechanism absent in 1-CH-THIQ .

- 5-Trifluoromethyl-THIQ : The CF₃ group increases metabolic stability and electronegativity, making it a candidate for drug design where resistance to oxidative degradation is critical .

Alkyl Chain Modifications

- 2-Dodecyl-THIQ : Long alkyl chains (e.g., dodecyl) enhance membrane permeability, correlating with antifungal activity (MIC ~8 µg/mL against Candida albicans) and spermicidal effects (EC₅₀ ~12 µM) . In contrast, 1-CH-THIQ’s cyclohexyl group may prioritize hydrophobic interactions over direct membrane disruption.

Enzymatic Inhibition Profiles

Table 2: MAO and Tyrosine Hydroxylase (TH) Inhibition by THIQ Derivatives

- Key Findings: Non-catecholic TIQs like 1-methyl-TIQ exhibit moderate MAO-A selectivity, while catecholic derivatives (e.g., salsolinol) inhibit TH via biopterin competition .

准备方法

Bischler–Napieralski Cyclization Followed by Reduction

Step 1: Formation of Amide Precursor

Starting from 2-phenylethylamine derivatives, the corresponding amide is synthesized using cyclohexanecarbonyl chloride to introduce the cyclohexyl group at the nitrogen.Step 2: Cyclization

The amide is subjected to cyclization using a dehydrating agent such as phosphorus oxychloride (POCl3) or trifluoromethanesulfonic anhydride in the presence of a base (e.g., 2-chloropyridine) at low temperature to form the dihydroisoquinoline intermediate.Step 3: Reduction

The dihydroisoquinoline is reduced to the tetrahydroisoquinoline using sodium borohydride (NaBH4) or catalytic hydrogenation, sometimes employing chiral catalysts for stereoselectivity.

This method is supported by reports where N-substituted THIQ derivatives were synthesized via Bischler–Napieralski cyclization and subsequent reduction, for example, the synthesis of N-substituted THIQ derivatives with different alkyl groups.

Reductive Amination and Palladium-Catalyzed Suzuki Coupling

Step 1: Reductive Amination

Ortho-brominated benzaldehydes react with cyclohexylamine under reductive amination conditions (e.g., NaCNBH3 in acetic acid/methanol) to form N-aryl 2-bromobenzylamines.Step 2: Suzuki Coupling

The bromobenzylamine intermediate undergoes Suzuki coupling with 2-ethoxyvinyl pinacolboronate to introduce the C-3/C-4 unit of the isoquinoline ring.Step 3: Intramolecular Reductive Amination

The resulting ortho-ethoxyvinyl N-arylbenzylamine is cyclized via intramolecular reductive amination using triethylsilane and trifluoroacetic acid to afford the N-aryl-1,2,3,4-tetrahydroisoquinoline.

This modular approach allows for broad substituent variability and has been demonstrated for various N-aryl-1,2,3,4-tetrahydroisoquinolines, which can be adapted for cyclohexyl substitution at the 1-position.

Multicomponent Reactions (MCR)

Some recent studies report multicomponent reactions involving aromatic aldehydes, amines, and other reagents under solvent-free conditions to synthesize 1-substituted THIQ derivatives efficiently with high yields. Although these are more commonly applied to amino and aryl substituents, they could be adapted for cyclohexyl substituents with appropriate starting materials.

Comparative Data Table of Preparation Methods

Research Findings and Notes

The Bischler–Napieralski reaction remains a cornerstone for synthesizing 1-substituted THIQs, including cyclohexyl derivatives, due to its reliability and adaptability to various N-substituents.

The enantioselective synthesis of 1-substituted THIQs has been advanced by catalytic hydrogenation with chiral catalysts, which can be applied to cyclohexyl-substituted dihydroisoquinolines to obtain chiral products with high enantiomeric excess.

The modular reductive amination/Suzuki coupling approach offers a flexible synthetic route to N-substituted THIQs, including cyclohexyl analogs, with good functional group tolerance and the possibility of late-stage diversification.

Recent biomimetic and one-pot methods provide promising alternatives for efficient synthesis but may require optimization for cyclohexyl substituents due to steric effects.

常见问题

Q. What are the optimal synthetic routes for 1-cyclohexyl-substituted tetrahydroisoquinolines, and how can reaction yields be improved?

The synthesis of cyclohexyl-substituted tetrahydroisoquinolines often involves spiroheterocyclic ring formation or Friedel-Crafts-type reactions. For example, spiroheterocyclic derivatives can be synthesized via tandem cyclization using cyclohexanone and tetrahydroisoquinoline precursors under acidic conditions. Yields are improved by optimizing solvent systems (e.g., ethanol/water mixtures) and temperature gradients (60–80°C). Post-synthetic purification via column chromatography with silica gel (ethyl acetate/hexane eluents) is critical for isolating stereoisomers .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of 1-cyclohexyl-tetrahydroisoquinoline derivatives?

A combination of -/-NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography is recommended. NMR can resolve cyclohexyl proton environments (δ 1.2–2.1 ppm) and distinguish between cis/trans conformers. X-ray crystallography provides definitive proof of spirocyclic configurations, as demonstrated for structurally similar compounds with crystallographic R-factors <0.05 .

Q. What standard assays are used to evaluate the cytotoxicity of tetrahydroisoquinoline derivatives in vitro?

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is widely used for cytotoxicity screening. Protocols involve exposing cell lines (e.g., HeLa or MCF-7) to derivatives at concentrations of 1–100 µM for 48–72 hours, followed by optical density measurements at 570 nm. Positive controls (e.g., doxorubicin) and dose-response curve fitting (via GraphPad Prism) are essential for validating results .

Advanced Research Questions

Q. How can substituent effects on the cyclohexyl ring influence the bioactivity of tetrahydroisoquinolines?

Electron-donating groups (e.g., methoxy) at the para position of the cyclohexyl ring enhance antimicrobial activity by increasing membrane permeability, while bulky substituents (e.g., tert-butyl) reduce potency due to steric hindrance. Computational docking studies (using AutoDock Vina) suggest that substituent polarity correlates with binding affinity to bacterial DNA gyrase (PDB: 1KZN) .

Q. What strategies resolve contradictions in crystallographic vs. solution-phase structural data for spirocyclic tetrahydroisoquinolines?

Dynamic NMR experiments (e.g., VT-NMR) can detect conformational flexibility in solution, while Hirshfeld surface analysis of X-ray data quantifies intermolecular interactions (e.g., hydrogen bonds, π-stacking). For example, spiroheterocyclic derivatives exhibit planar conformations in crystals but adopt chair-like cyclohexyl geometries in aqueous solution due to solvation effects .

Q. How should researchers design structure-activity relationship (SAR) studies for 1-cyclohexyl-tetrahydroisoquinolines with variable alkyl chain lengths?

Systematic SAR requires synthesizing homologs with alkyl chains (C6–C17) and testing them across multiple biological endpoints (e.g., IC for cytotoxicity, MIC for antimicrobial activity). Multivariate statistical analysis (e.g., principal component analysis) identifies critical parameters (e.g., logP, polar surface area) driving activity. Evidence from C17-chain derivatives shows a 12-fold increase in antifungal activity compared to C6 analogs .

Q. What methodologies are recommended for analyzing enantiomeric purity in chiral 1-cyclohexyl-tetrahydroisoquinoline derivatives?

Chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) or capillary electrophoresis with cyclodextrin additives resolves enantiomers. Absolute configurations are confirmed via circular dichroism (CD) spectroscopy or anomalous X-ray scattering (for crystalline derivatives) .

Q. How can in silico models predict the pharmacokinetic properties of 1-cyclohexyl-tetrahydroisoquinoline analogs?

QSAR models (e.g., SwissADME, pkCSM) estimate bioavailability, blood-brain barrier penetration, and metabolic stability. Key predictors include topological polar surface area (<90 Ų for oral bioavailability) and P-glycoprotein substrate scores. Molecular dynamics simulations (AMBER force field) further refine binding modes to cytochrome P450 enzymes .

Data Interpretation and Validation

Q. How should researchers address discrepancies in biological activity data across different cell lines?

Normalize data to cell viability controls (e.g., ATP assays) and account for cell-specific uptake mechanisms (e.g., efflux pumps via ABCB1 gene expression analysis). Cross-validation with 3D tumor spheroid models reduces false positives from monolayer cultures .

Q. What validation criteria are critical for crystallographic studies of tetrahydroisoquinoline derivatives?

Ensure data completeness (>95% to 1.0 Å resolution), low R-factor (<0.05), and acceptable ADP (atomic displacement parameter) values. PLATON validation tools check for missed symmetry or twinning. For example, a study of 2-(4-iodophenyl)-tetrahydroisoquinoline achieved a data-to-parameter ratio of 15.1, confirming high reliability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。